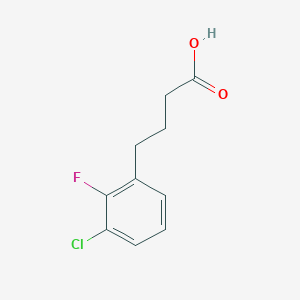
(E)-4-(Pyridin-3-yl)but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Pyridin-3-yl)but-2-enoic acid is an organic compound that features a pyridine ring attached to a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Pyridin-3-yl)but-2-enoic acid typically involves the condensation of pyridine derivatives with butenoic acid precursors. One common method involves the use of a Wittig reaction, where a pyridine aldehyde is reacted with a phosphonium ylide to form the desired butenoic acid derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other condensation reactions that can be optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(E)-4-(Pyridin-3-yl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid)
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Saturated butanoic acid derivatives
Substitution: Nitro-pyridine, halo-pyridine derivatives
科学的研究の応用
(E)-4-(Pyridin-3-yl)but-2-enoic acid has several applications in scientific research:
作用機序
The mechanism of action of (E)-4-(Pyridin-3-yl)but-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, while the butenoic acid moiety can form covalent bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
Pyridine: A simpler aromatic heterocycle with similar electronic properties.
Pyrimidine: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Pyrrole: A five-membered aromatic heterocycle with distinct reactivity compared to pyridine.
Uniqueness
(E)-4-(Pyridin-3-yl)but-2-enoic acid is unique due to the presence of both a pyridine ring and a butenoic acid moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler heterocycles. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
(E)-4-pyridin-3-ylbut-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-2,4-7H,3H2,(H,11,12)/b5-1+ |
InChIキー |
FKLDJKFHVHLOFQ-ORCRQEGFSA-N |
異性体SMILES |
C1=CC(=CN=C1)C/C=C/C(=O)O |
正規SMILES |
C1=CC(=CN=C1)CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)



![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)

![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)





![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)
